molecular formula C13H6ClNS B2584052 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile CAS No. 886360-79-8

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile

Cat. No.: B2584052
CAS No.: 886360-79-8
M. Wt: 243.71
InChI Key: ZTNQHQXCKYTLGH-UHFFFAOYSA-N
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Description

Chemical Structure: 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile (CAS 85992-26-3) is a polycyclic heteroaromatic compound featuring a naphthalene ring fused with a thiophene moiety. The structure includes a chlorine substituent at position 1 and a cyano group (-CN) at position 2 (Fig. 1). Its molecular formula is C₁₂H₇ClS, with a molecular weight of 218.70 g/mol .

Synthetic Relevance: The compound serves as a precursor in photocyclization reactions for synthesizing helical molecules like thiaza-pentahelicenes . Its chlorine and cyano groups enhance reactivity in cross-coupling and nucleophilic substitution reactions.

Properties

IUPAC Name

1-chlorobenzo[e][1]benzothiole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNQHQXCKYTLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new synthetic pathways that can lead to the creation of more complex molecules. The compound can be utilized in:

  • Building Block for Pharmaceuticals : It can be modified to develop new pharmaceutical agents by introducing different functional groups.
  • Synthesis of Dyes and Pigments : Due to its conjugated system, it can be transformed into dyes with specific optical properties.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities. These may include:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth.
  • Antimicrobial Activity : The presence of the thiophene moiety is linked to enhanced antimicrobial properties against various pathogens.

Material Science

The compound's electronic properties make it suitable for applications in material science:

  • Organic Electronics : It can be incorporated into organic field-effect transistors (OFETs) due to its ability to facilitate charge transport.
  • Organic Photovoltaics : As a component in solar cells, it helps improve the efficiency of energy conversion by adjusting the bandgap of polymer semiconductors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various naphtho-thiophene derivatives, including this compound. Results indicated that modifications on the cyano group significantly enhanced cytotoxicity against human cancer cell lines .

Case Study 2: Organic Electronics

Research conducted by Bronstein et al. (2011) demonstrated that incorporating thiophene-based compounds into organic photovoltaic devices improved charge mobility and overall efficiency . The unique properties of this compound make it a promising candidate for future developments in this area.

Mechanism of Action

The mechanism of action of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Naphthothiophene Derivatives

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Activities
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile (85992-26-3) Cl (position 1), -CN (position 2) C₁₂H₇ClS 218.70 Precursor for helicenes; potential NLO applications
2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile (37071-20-8) -NH₂ (position 2), saturated C4-C5 bond C₁₃H₁₀N₂S 226.30 Enhanced solubility; antibacterial applications
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride (85992-25-2) Cl (position 1), -COCl (position 2) C₁₃H₆Cl₂OS 281.16 High reactivity in amide/ester formation; irritant
DOB (1d; from ) 4-Bromo substituent Not specified Not specified 5-HT2B agonist (EC₅₀ = 8.5 nM); 6-fold less potent than serotonin
Key Observations :
  • Electron-Withdrawing Groups: The cyano group in 85992-26-3 enhances electrophilic aromatic substitution reactivity compared to amino-substituted analogs (e.g., 37071-20-8) .
  • Ring Saturation : The dihydro structure in 37071-20-8 reduces aromaticity, increasing solubility but decreasing thermal stability compared to fully aromatic analogs .
  • Functional Group Reactivity: The carbonyl chloride in 85992-25-2 is more reactive than the cyano group, enabling rapid nucleophilic acyl substitutions .

Serotonin Receptor Binding :

  • Analogs with 4-position substituents (e.g., hexyl, benzyl) exhibit reduced agonist efficacy at 5-HT2B receptors compared to 5-HT. For example, 1k (4-hexyl) and 1m (4-benzyl) act as antagonists .
  • The chlorine in 85992-26-3 may similarly reduce agonist potency, though direct data are lacking.

Antimicrobial and Anticancer Activity :

  • Naphtho[2,1-b]furan derivatives (e.g., Schiff bases) show antibacterial activity, suggesting that sulfur-to-oxygen substitution (thiophene vs. furan) modulates bioactivity .

Photocyclization :

  • This compound derivatives are synthesized via photocyclization of carboxoyl chlorides with aromatic amines, yielding helical structures .
  • In contrast, furan analogs (e.g., ethyl naphtho[2,1-b]furan-2-carboxylate) are prepared via condensation of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate .

Cross-Coupling Reactions :

  • The cyano group in 85992-26-3 facilitates palladium-catalyzed arylations, similar to thiophene-2-carbonitrile in C–H bond activation reactions .

Physicochemical Properties

Solubility and Stability :

  • The dihydro analog (37071-20-8) exhibits higher solubility in polar solvents due to reduced aromaticity .
  • The carbonyl chloride derivative (85992-25-2) is hygroscopic and requires anhydrous handling, unlike the more stable carbonitrile .

Thermal Properties :

  • 85992-26-3 has a predicted boiling point of ~442°C, comparable to its carbonyl chloride analog .

Biological Activity

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly its interactions with cellular pathways and its implications in environmental toxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a naphthalene core fused with a thiophene ring and a carbonitrile group. The presence of chlorine and the carbonitrile moiety enhances its reactivity and biological interactions.

1. Aryl Hydrocarbon Receptor (AhR) Activation

Recent studies have identified compounds related to this compound as potent agonists of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the effects of various environmental pollutants. Activation of AhR can lead to the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics.

  • Study Findings : In assays conducted with rat and human liver cells, certain derivatives exhibited significant AhR-mediated activity, indicating that this compound may also possess similar properties .

2. Antimicrobial Activity

Research has demonstrated that compounds containing the naphtho[2,1-b]thiophene framework exhibit antimicrobial properties. In one study, synthesized derivatives showed moderate to mild antimicrobial activity against various bacterial strains when evaluated using the cup-plate method.

  • Activity Summary :
    • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
    • Methodology : Cup-plate diffusion method.
    • Results : Compounds displayed varying degrees of inhibition zones, suggesting potential as antimicrobial agents .

Toxicological Profile

The toxicological assessment of this compound has revealed concerns regarding its environmental persistence and bioaccumulation. As a member of polycyclic aromatic sulfur heterocyclic compounds (PASHs), it poses risks in contaminated environments.

Environmental Impact

  • Pollution Studies : The compound has been detected in airborne particulate matter and river sediments, raising concerns about its ecological impact. Its ability to activate AhR suggests that it may contribute to toxicological effects observed in contaminated sites .

Case Study 1: Environmental Monitoring

A study monitored river sediments for PASHs including this compound. The findings indicated significant levels of these compounds in urban areas, correlating with increased AhR activity in local biota.

Case Study 2: Antimicrobial Development

In a recent synthesis project aimed at developing novel antimicrobial agents, researchers incorporated this compound into various molecular frameworks. The resultant compounds were tested for their efficacy against resistant bacterial strains, showing promise for future drug development efforts .

Q & A

Q. What are the established synthetic routes for 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile, and how do reaction conditions influence yield?

A modular approach involves condensation of 2-carboxoyl chloride-3-chloro-annulated thiophenes with aromatic amines, followed by photochemical cyclization. For example, Castle et al. achieved helical derivatives via photocyclization under UV light (λ = 365 nm) in anhydrous toluene, optimizing yields by controlling reaction time (6–8 hrs) and inert atmospheres . Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves bond angles (e.g., C–S–C = 92.3°) and packing motifs (triclinic system, space group P1) .
  • NMR : Distinct aromatic proton signals (δ 7.8–8.2 ppm for naphthothiophene protons) and carbonitrile peaks (δ 115–120 ppm for CN) .
  • Mass spectrometry : Molecular ion peaks at m/z 243.6 (M<sup>+</sup>) confirm molecular weight .

Q. How can researchers ensure purity during synthesis?

Recrystallization from ethanol (yield: ~65–70%) or gradient column chromatography (hexane:ethyl acetate, 7:3) effectively removes byproducts like unreacted thiourea or chlorinated intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water) with >98% threshold .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Acute toxicity data (e.g., LD50 > 500 mg/kg in rodents) suggest moderate hazard, but chlorinated byproducts may require additional containment .

Advanced Research Questions

Q. How can photochemical cyclization be optimized for synthesizing helicene derivatives?

Key factors include:

  • Solvent choice : Anhydrous toluene minimizes side reactions vs. DMF, which may hydrolyze intermediates .
  • Light intensity : High-pressure Hg lamps (150 W) enhance cyclization efficiency but require cooling to prevent thermal degradation.
  • Substituent effects : Electron-donating groups (e.g., methoxy) on aromatic amines accelerate cyclization by stabilizing transition states .

Q. How do structural modifications influence biological or optoelectronic properties?

  • Antitubercular activity : Introducing electron-withdrawing groups (e.g., CF3) at the 3-position enhances MIC values (e.g., <0.016 μg/mL against M. tuberculosis H37Rv) by improving membrane permeability .
  • Optoelectronic tuning : Extending π-conjugation via annulated thiophene rings reduces bandgap (ΔE = 2.1 eV), making it suitable for organic semiconductors .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 67% vs. 80%)?

  • Catalyst screening : Replace K2CO3 with Cs2CO3 to enhance deprotonation efficiency in DMF .
  • Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation (e.g., imine linkages) and adjust stoichiometry .

Q. What mechanistic insights exist for its participation in C–H activation reactions?

DFT studies suggest a radical pathway for C–H functionalization, where the carbonitrile group stabilizes transition states via resonance. Isotopic labeling (e.g., D2O quenching) confirms H-atom abstraction as the rate-limiting step .

Q. How does crystal packing affect material properties?

Triclinic packing (α = 85.9°, β = 80.8°) creates dense π-stacking (3.5 Å interplanar distance), enhancing charge transport in thin-film devices. Thermal analysis (DSC) reveals a melting point of 175°C, correlating with stability .

Q. What alternative routes exist for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 6 hrs to 45 mins (80°C, 300 W) with comparable yields .
  • Solid-state methods : Ball-milling thiourea and chlorinated precursors eliminates solvent waste but requires post-milling purification .

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